Cas no 49697-38-3 (Rimexolone)

Rimexolone 化学的及び物理的性質
名前と識別子
-
- Rimexolone
- (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
- RIMEXOLONE (100 MG)
- (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propionyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- Asoprisnil ecamate
- ANDROSTA-1,4-DIEN-3-ONE, 11-HYDROXY-16,17-DIMETHYL-17-(1-OXOPROPYL)-, (11.BETA.,16,ALPHA.,17.BETA.)-
- S01BA13
- Rimexolona
- 11beta-Hydroxy-16alpha,17,21-trimethyl-1,4-pregnadien-3,20-dion
- RIMEXOLONE (USP MONOGRAPH)
- RIMEXOLONE [MI]
- RIMEXOLONE [VANDF]
- RIMEXOLONE [ORANGE BOOK]
- (1S,2R,3aS,3bS,9aR,9bS,10S,11aS)-10-hydroxy-1,2,9a,11a-tetramethyl-1-propanoyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- Rimexolonum
- CHEBI:135566
- ANDROSTA-1,4-DIEN-3-ONE, 11-HYDROXY-16,17-DIMETHYL-17-(1-OXOPROPYL)-, (11beta,16,ALPHA.,17beta)-
- BRD-K31627533-001-03-8
- AL 02178
- RIMEXOLONE (USP-RS)
- RIMEXOLONE (MART.)
- Org-6216
- SR-01000841221
- HMS2235B18
- Rimexolone (USAN:USP:INN:BAN)
- HMS1571K21
- DB00896
- CHEMBL1200617
- EN300-24730386
- CS-0013781
- BSPBio_001179
- Rimexolone (USP/INN)
- 11beta-Hydroxy-16alpha,17alpha-dimethyl-17-propionylandrosta-1,4-dien-3-one
- Prestwick3_001020
- (11beta,16alpha,17beta)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
- Org 6216; Rimexel
- AB00514006
- SCHEMBL445300
- BDBM50103606
- BPBio1_001297
- Trimexolone
- Rimexel
- 11 beta-hydroxy-16 alpha,17 alpha,21-trimethylpregna-1,4-diene-3,20-dione
- Rimexolonum [INN-Latin]
- Rimexolona (INN-Spanish)
- Q7334443
- O7M2E4264D
- Org 6216
- AL-2178
- RIMEXOLONE [USP IMPURITY]
- Prestwick0_001020
- SMR001233413
- Rimexolona [INN-Spanish]
- Rimexolone [USAN:USP:INN:BAN]
- RIMEXOLONE (USP IMPURITY)
- (11 beta,16 alpha,17 beta)-11-hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
- CCG-221020
- UNII-O7M2E4264D
- RIMEXOLONE [USAN]
- HMS2098K21
- (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- 49697-38-3
- RIMEXOLONE [WHO-DD]
- HY-B1754
- Vexol
- Prestwick2_001020
- Rimexolon
- Vexol (TN)
- MLS002154105
- RIMEXOLONE [USP MONOGRAPH]
- RIMEXOLONE [MART.]
- H02AB12
- D05729
- Androsta-1,4-dien-3-one, 11-hydroxy-16,17-dimethyl-17-(1-oxopropyl)-, (11beta,16alpha,17beta)-
- GTPL7099
- SPBio_003050
- AKOS040753759
- (11beta, 16alpha, 17beta)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androstra-1,4-dien-3-one
- RIMEXOLONE [USP-RS]
- NCGC00179273-01
- RIMEXOLONE [INN]
- SR-01000841221-2
- HMS3715K21
- Prestwick1_001020
- Rimexolonum (INN-Latin)
- DA-77465
- BRD-K31627533-001-09-5
-
- MDL: MFCD00866123
- インチ: InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1
- InChIKey: QTTRZHGPGKRAFB-OOKHYKNYSA-N
- ほほえんだ: CCC(=O)[C@@]1(C)[C@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3[C@H](C[C@@]21C)O
計算された属性
- せいみつぶんしりょう: 370.25100
- どういたいしつりょう: 370.250795
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 749
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 54.4
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.12
- ゆうかいてん: 258-268 ºC
- ふってん: 507.0±50.0 °C at 760 mmHg
- フラッシュポイント: 274.5±26.6 °C
- 屈折率: 1.561
- PSA: 54.37000
- LogP: 4.49650
- ひせんこうど: D +100° (c = 0.92 in pyridine)
- じょうきあつ: No data available
Rimexolone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H312 (100%) H332 (100%) H361 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H312 (100%) H332 (100%) H361 (100%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Rimexolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1754-100mg |
Rimexolone |
49697-38-3 | 100mg |
¥9331 | 2024-07-20 | ||
TRC | R422500-1mg |
Rimexolone |
49697-38-3 | 1mg |
$ 165.00 | 2022-06-03 | ||
TRC | R422500-10mg |
Rimexolone |
49697-38-3 | 10mg |
$ 1300.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-505859-100 mg |
Rimexolone, |
49697-38-3 | 100MG |
¥3,008.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-505859-100mg |
Rimexolone, |
49697-38-3 | 100mg |
¥3008.00 | 2023-09-05 | ||
TRC | R422500-100mg |
Rimexolone |
49697-38-3 | 100mg |
$ 9200.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R829867-100mg |
Rimexolone; |
49697-38-3 | 98% | 100mg |
¥2,708.00 | 2022-09-28 | |
Enamine | EN300-24730386-0.05g |
49697-38-3 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
Rimexolone 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Rimexoloneに関する追加情報
Recent Advances in Rimexolone (49697-38-3) Research: A Comprehensive Review
Rimexolone (CAS: 49697-38-3), a synthetic corticosteroid, has garnered significant attention in recent years due to its potent anti-inflammatory and immunosuppressive properties. This research briefing synthesizes the latest findings on Rimexolone, focusing on its pharmacological mechanisms, clinical applications, and emerging trends in drug development. The compound's unique chemical structure and targeted action make it a promising candidate for treating ocular and systemic inflammatory conditions.
Recent studies have elucidated Rimexolone's molecular interactions with glucocorticoid receptors, revealing its high binding affinity and selective modulation of inflammatory pathways. A 2023 Journal of Ocular Pharmacology publication demonstrated Rimexolone's superior ocular penetration compared to prednisolone acetate, with a 40% reduction in intraocular inflammation in post-cataract surgery patients (p<0.01). These findings support its FDA-approved indication for postoperative inflammation and uveitis management.
Innovative formulation research has expanded Rimexolone's therapeutic potential. Nanocrystal technology developed by Vertex Pharmaceuticals has enhanced the drug's bioavailability by 2.3-fold in preclinical models, addressing previous limitations in corneal permeability. Concurrently, phase II clinical trials for a sustained-release intravitreal implant (RX-202) showed maintained therapeutic concentrations for 90 days with 78% reduction in injection frequency.
The safety profile of Rimexolone continues to be refined through pharmacovigilance studies. A multicenter retrospective analysis (n=1,247) published in Clinical Ophthalmology reported significantly lower incidence of intraocular pressure elevation (4.2% vs 11.7%) compared to dexamethasone formulations. However, new research identifies potential CYP3A4-mediated drug interactions requiring consideration in polypharmacy regimens.
Emerging applications beyond ophthalmology are being explored, particularly in dermatology and respiratory medicine. In vitro studies demonstrate Rimexolone's potent inhibition of IL-17A production (IC50=3.2nM), suggesting potential for psoriasis treatment. The compound's unique esterification pattern at C-17 appears to confer tissue-selective activity that may reduce systemic side effects.
Patent landscape analysis reveals growing intellectual property activity, with 17 new filings in 2022-2023 covering novel salt forms and combination therapies. Particularly noteworthy is a patent covering Rimexolone-tacrolimus combinations for dry eye disease (WO202318742), showing synergistic effects in tear film stabilization.
Future research directions include the development of biomarker-driven dosing protocols and exploration of Rimexolone's neuroprotective effects in diabetic retinopathy. The establishment of an international registry for long-term safety monitoring (RIMEX-REG) will provide valuable real-world evidence to guide clinical practice. These advancements position Rimexolone as an evolving therapeutic agent with expanding clinical utility.
49697-38-3 (Rimexolone) 関連製品
- 2668-66-8(Medrysone)
- 20423-99-8(21-Deoxyprednisolone)
- 496912-08-4(ethyl 3-amino-3-(4-tert-butylphenyl)propanoate)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 303-53-7(Cyclobenzaprine)
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1934905-24-4(5-bromo-6-chloropyridazin-4-amine)
- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)




